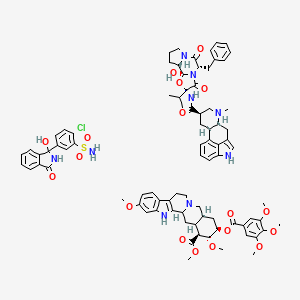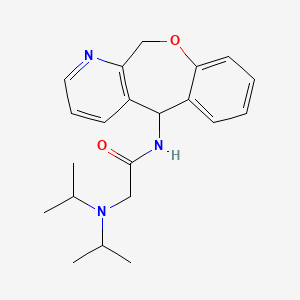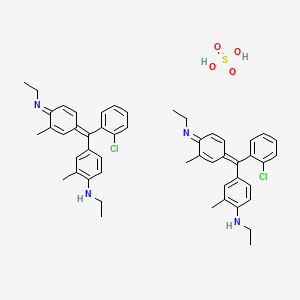
Carbamic acid, ((1S,2R)-3-((3S,4aS,8aS)-3-(((1,1-dimethylethyl)amino)carbonyl)octahydro-2(1H)-isoquinolinyl)-2-hydroxy-1-(phenylmethyl)propyl)-, (2S,3S)-tetrahydro-2-(1-methylethyl)-1,1-dioxido-3-thienyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, ((1S,2R)-3-((3S,4aS,8aS)-3-(((1,1-dimethylethyl)amino)carbonyl)octahydro-2(1H)-isoquinolinyl)-2-hydroxy-1-(phenylmethyl)propyl)-, (2S,3S)-tetrahydro-2-(1-methylethyl)-1,1-dioxido-3-thienyl ester is a complex organic compound It features a carbamic acid moiety and a variety of functional groups, including a phenylmethyl group, a hydroxy group, and a thienyl ester
準備方法
The synthesis of this compound likely involves multiple steps, including the formation of the carbamic acid moiety and the incorporation of the various functional groups. Typical synthetic routes might involve:
Formation of the carbamic acid: This could be achieved through the reaction of an amine with carbon dioxide or a carbonyl compound.
Incorporation of the isoquinoline ring: This might involve cyclization reactions.
Addition of the thienyl ester: This could be done through esterification reactions.
Industrial production methods would likely involve optimizing these reactions for yield and purity, possibly using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
This compound could undergo a variety of chemical reactions, including:
Oxidation: The hydroxy group could be oxidized to a carbonyl group.
Reduction: The carbamic acid moiety could be reduced to an amine.
Substitution: Various functional groups could be substituted with other groups under appropriate conditions.
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products would depend on the specific reactions and conditions used.
科学的研究の応用
This compound could have several scientific research applications, including:
Medicinal Chemistry: It might be investigated for its potential as a drug candidate, particularly if it has biological activity.
Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure might make it useful in the development of new materials with specific properties.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it has biological activity, it might interact with enzymes or receptors in the body, affecting various biochemical pathways.
類似化合物との比較
Similar compounds might include other carbamic acids with different functional groups or isoquinoline derivatives
特性
| 147949-29-9 | |
分子式 |
C32H51N3O6S |
分子量 |
605.8 g/mol |
IUPAC名 |
[(2S,3S)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C32H51N3O6S/c1-21(2)29-28(15-16-42(29,39)40)41-31(38)33-25(17-22-11-7-6-8-12-22)27(36)20-35-19-24-14-10-9-13-23(24)18-26(35)30(37)34-32(3,4)5/h6-8,11-12,21,23-29,36H,9-10,13-20H2,1-5H3,(H,33,38)(H,34,37)/t23-,24+,25-,26-,27+,28-,29-/m0/s1 |
InChIキー |
DYRQCFKJNPXYSL-QXWHLYFESA-N |
異性体SMILES |
CC(C)[C@H]1[C@H](CCS1(=O)=O)OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
正規SMILES |
CC(C)C1C(CCS1(=O)=O)OC(=O)NC(CC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)



